molecular formula C9H22ClNO7 B12713212 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride CAS No. 93963-67-8

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride

Katalognummer: B12713212
CAS-Nummer: 93963-67-8
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: NRSCURTUGURNPH-RXFLVXJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propyl chain, which is further linked to a glucitol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride typically involves the reaction of D-glucitol with 3-amino-2-hydroxypropyl derivatives. One common method includes the aminolysis of glycidyl derivatives obtained from epichlorohydrin and corresponding heterocyclic bases . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions include various substituted glucitol derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This compound can inhibit viral DNA polymerases by interacting with the hydroxyl group of a cyclic carbohydrate or acyclic alkyl residue situated near the pyrrole ring nitrogen atom .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-O-(3-Amino-2-hydroxypropyl)-D-glucitol hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts. This enhances its solubility and stability, making it more versatile for various applications compared to its analogs.

Eigenschaften

CAS-Nummer

93963-67-8

Molekularformel

C9H22ClNO7

Molekulargewicht

291.73 g/mol

IUPAC-Name

(2R,3R,4R,5S)-6-(3-amino-2-hydroxypropoxy)hexane-1,2,3,4,5-pentol;hydrochloride

InChI

InChI=1S/C9H21NO7.ClH/c10-1-5(12)3-17-4-7(14)9(16)8(15)6(13)2-11;/h5-9,11-16H,1-4,10H2;1H/t5?,6-,7+,8-,9-;/m1./s1

InChI-Schlüssel

NRSCURTUGURNPH-RXFLVXJHSA-N

Isomerische SMILES

C([C@H]([C@H]([C@@H]([C@H](COCC(CN)O)O)O)O)O)O.Cl

Kanonische SMILES

C(C(COCC(C(C(C(CO)O)O)O)O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.